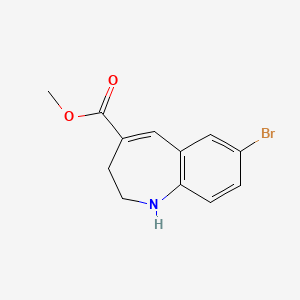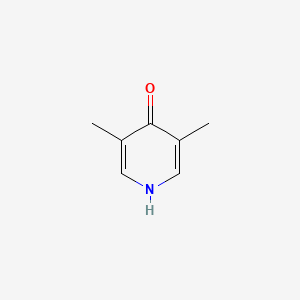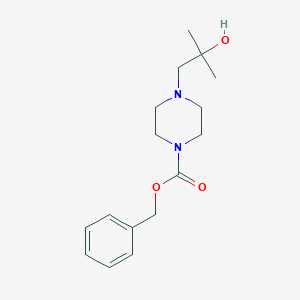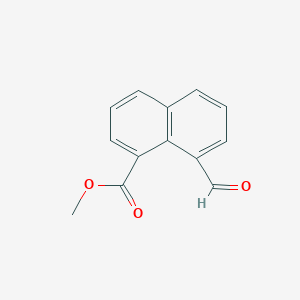
1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- is an organic compound with the molecular formula C9H9BrO2. It is also known by other names such as m-Bromobenzaldehyde ethylene acetal and 3-Bromobenzaldehyde ethylene acetal This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- typically involves the reaction of 3-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction forms the dioxolane ring through an acetalization process . The reaction conditions generally include:
Reagents: 3-bromobenzaldehyde, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous conditions to prevent hydrolysis
Temperature: Mild heating to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The dioxolane ring can be opened under oxidative or reductive conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- has several applications in scientific research:
Biology: Potential use in the study of enzyme-catalyzed reactions involving acetal groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- involves its interaction with various molecular targets depending on the reaction it undergoes. For example:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the phenyl ring.
Oxidation and Reduction: The dioxolane ring can be cleaved, leading to the formation of aldehydes or alcohols.
Coupling Reactions: The compound forms new carbon-carbon bonds through palladium-catalyzed cross-coupling.
Comparaison Avec Des Composés Similaires
1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- can be compared with other similar compounds such as:
2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-2-ethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of dioxolane.
These comparisons highlight the unique reactivity and applications of 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- due to the presence of the bromine atom and the dioxolane ring.
Propriétés
Numéro CAS |
73275-86-2 |
|---|---|
Formule moléculaire |
C11H13BrO2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-2-11(13-6-7-14-11)9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 |
Clé InChI |
UMIVEQDORQSARN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCCO1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate](/img/structure/B8753127.png)
![2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol](/img/structure/B8753142.png)
![5-bromo-9H-pyrido[2,3-b]indole](/img/structure/B8753149.png)

![[1-(4-Chloro-2-nitro-phenyl)-piperidin-4-yl]-methanol](/img/structure/B8753169.png)






![1H-Dibenzo[de,h]quinoline-2,7-dione](/img/structure/B8753211.png)

![N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-2-phenoxy-benzamide](/img/structure/B8753224.png)
